{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride
Description
{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, an oxadiazole ring, and a methylamine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-12-7-10-13-11(14-16-10)8-3-5-9(15-2)6-4-8;/h3-6,12H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVBEHSRQKLKKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2=CC=C(C=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638612-85-7 | |
| Record name | 1,2,4-Oxadiazole-5-methanamine, 3-(4-methoxyphenyl)-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.
Attachment of the Methoxyphenyl Group:
Introduction of the Methylamine Moiety: The final step involves the alkylation of the oxadiazole derivative with methylamine, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted methylamine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:
- Mechanism of Action : The oxadiazole ring can interfere with cellular processes such as DNA replication and repair, leading to apoptosis in cancer cells.
- Case Studies : A study demonstrated that derivatives of oxadiazole showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects:
- Research Findings : Several studies have reported that oxadiazole derivatives possess broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.
- Applications : This property makes it a candidate for developing new antibiotics to combat resistant strains .
Neuroprotective Effects
Recent studies suggest that {[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride may have neuroprotective properties:
- Mechanism : The compound appears to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
- Clinical Implications : This could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-inflammatory Potential
The anti-inflammatory effects of oxadiazole derivatives are being explored:
- Findings : Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways.
- Therapeutic Applications : This suggests potential use in treating inflammatory conditions like rheumatoid arthritis .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics:
- Conductivity Studies : The compound has been tested for use in organic light-emitting diodes (OLEDs) and organic solar cells due to its ability to transport charge effectively .
Sensor Development
The sensitivity of oxadiazole-based compounds to environmental changes is being utilized in sensor technology:
- Research Applications : Studies have shown potential for developing sensors that detect specific gases or biological markers using this compound as a sensing element .
Summary Table of Applications
Mechanism of Action
The mechanism of action of {[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxadiazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride
- [3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride
- [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride
Uniqueness
What sets {[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride apart from its analogs is the presence of the methoxy group, which can influence its electronic properties and reactivity. This can lead to differences in biological activity and chemical behavior, making it a unique compound for various applications.
Biological Activity
The compound {[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride has garnered attention in pharmacological research due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine hydrochloride
- Molecular Formula : C11H14ClN3O2
- Molecular Weight : 255.70 g/mol
- CAS Number : 1638612-85-7
The compound features an oxadiazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Research indicates that compounds containing the oxadiazole moiety can interact with various biological targets:
- Antimicrobial Activity : The oxadiazole ring has been linked to antimicrobial effects by inhibiting bacterial cell wall synthesis and disrupting membrane integrity.
- Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth in vitro | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Anticancer | Cytotoxicity against A549 lung cancer cells |
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial activity of this compound against various strains of bacteria, including E. coli and S. aureus. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment using murine models, the compound was administered to evaluate its effects on inflammation induced by lipopolysaccharides (LPS). Results showed a marked decrease in TNF-alpha and IL-6 levels, suggesting a potent anti-inflammatory action.
Case Study 3: Anticancer Potential
Research conducted on human lung cancer cell lines (A549) revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
